Introduction: Unveiling a Versatile Chemical Intermediate
Introduction: Unveiling a Versatile Chemical Intermediate
An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles and molecular properties. 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene, a substituted fluorobenzene derivative featuring a dioxolane moiety, represents a key chemical intermediate of significant interest. The 1,3-dioxolane group serves as a protected aldehyde, a stable yet readily transformable functional group, while the fluorinated phenyl ring is a common feature in many contemporary pharmaceuticals, often enhancing metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with mechanistic insights, its applications in research and development, and essential safety protocols.
Core Molecular and Physical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in a laboratory setting. The key identifiers and physical data for 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene are summarized below.
| Property | Value | Source |
| CAS Number | 842123-99-3 | [3] |
| Molecular Formula | C₁₀H₁₁FO₂ | [3] |
| Molecular Weight | 182.20 g/mol | [3] |
| MDL Number | MFCD04117672 | [3] |
| Hazard Statement | Irritant | [3] |
The unique Chemical Abstracts Service (CAS) number ensures unambiguous identification of this specific chemical entity in global databases and scientific literature.[4]
Synthesis and Mechanistic Considerations
The synthesis of 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene typically involves the protection of an aldehyde functional group as a cyclic acetal. This strategy is widely employed in multi-step organic syntheses to prevent the aldehyde from undergoing undesired reactions while other parts of the molecule are being modified.[1][2]
A common and efficient method for this transformation is the acid-catalyzed reaction of the corresponding aldehyde, 3-fluorophenylacetaldehyde, with ethylene glycol.
Plausible Synthetic Workflow
Caption: Synthetic pathway for 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene.
Step-by-Step Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorophenylacetaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as toluene.
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Reaction Execution: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene.
Causality in Experimental Design: The use of a Dean-Stark apparatus is crucial as the removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the dioxolane product, in accordance with Le Châtelier's principle. Toluene is an excellent solvent for this reaction as it is aprotic and forms an azeotrope with water, facilitating its removal.
Applications in Research and Drug Development
The 1,3-dioxolane moiety is a cornerstone in medicinal chemistry, often utilized as a stable precursor to aldehydes or as a structural component in biologically active molecules.[1][2] Compounds containing this functional group have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5][6][7]
The presence of the 3-fluorophenyl group in 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene makes it a valuable building block in the synthesis of targeted therapeutic agents. Fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.
This compound can be envisioned as a key intermediate in the synthesis of more complex molecules where the dioxolane can be deprotected under acidic conditions to reveal the aldehyde, which can then undergo a variety of subsequent chemical transformations such as reductive amination, Wittig reactions, or aldol condensations to build molecular complexity. This strategic utility positions 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene as a valuable tool for medicinal chemists in the discovery and development of novel therapeutics.[8]
Analytical Characterization
For unequivocal identification and quality control, a combination of spectroscopic techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzene ring, the methylene protons adjacent to the aromatic ring, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, with the carbon atoms attached to the fluorine atom showing characteristic splitting patterns.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (182.20 g/mol ) and provide fragmentation patterns that can aid in structural elucidation.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C ether linkages of the dioxolane ring and the C-F bond of the fluorobenzene moiety.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene.
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Hazard Classification: The compound is classified as an irritant.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
Conclusion
3-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene, identified by CAS number 842123-99-3, is a valuable and versatile chemical intermediate for organic synthesis and drug discovery. Its structure combines the utility of a protected aldehyde in the form of a dioxolane ring with the beneficial properties of a fluorinated aromatic system. A thorough understanding of its synthesis, properties, and applications empowers researchers and scientists to effectively leverage this compound in the creation of novel and complex molecules with potential therapeutic applications.
References
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Appchem. 3-FLUORO-2-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE | 898759-60-9. Available from: [Link]
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Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6815. Available from: [Link]
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PubChem. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Available from: [Link]
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ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available from: [Link]
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Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2536-2549. Available from: [Link]
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Singh, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. Available from: [Link]
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Li, Z. M., et al. (2001). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 6(8), 680-686. Available from: [Link]
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Acetal
Protonated Acetal
Carbocation Intermediate
Hemiacetal
Final Products
